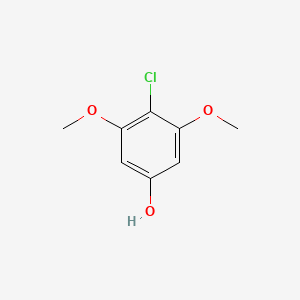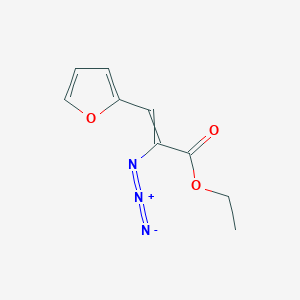![molecular formula C10H9NO2S B13884362 Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
Methyl 2-thieno[3,2-b]pyridin-5-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-thieno[3,2-b]pyridin-5-ylacetate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-thieno[3,2-b]pyridin-5-ylacetate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with methyl formate and 2-cyanoethanethioamide, followed by cyclization to form the thienopyridine core . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-thieno[3,2-b]pyridin-5-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-thieno[3,2-b]pyridin-5-ylacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of methyl 2-thieno[3,2-b]pyridin-5-ylacetate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit kinase enzymes, which play a role in cell signaling pathways, thereby exerting anticancer effects . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar pharmacological properties.
Thieno[3,4-b]pyridine: Known for its antimicrobial and anticancer activities.
Nicotinamide derivatives: Share structural similarities and exhibit diverse biological activities
Uniqueness
Methyl 2-thieno[3,2-b]pyridin-5-ylacetate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
methyl 2-thieno[3,2-b]pyridin-5-ylacetate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)6-7-2-3-9-8(11-7)4-5-14-9/h2-5H,6H2,1H3 |
Clé InChI |
MEGDLDNSFODLKJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NC2=C(C=C1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


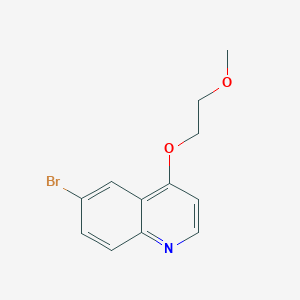
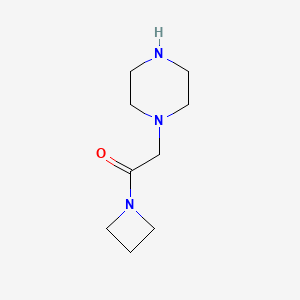
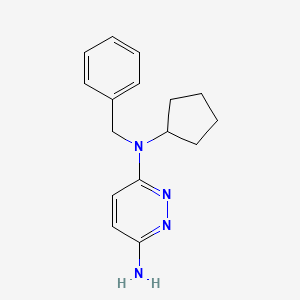


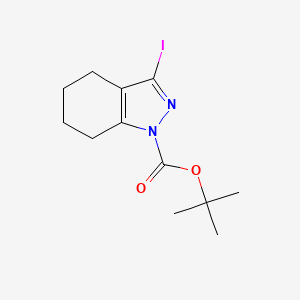
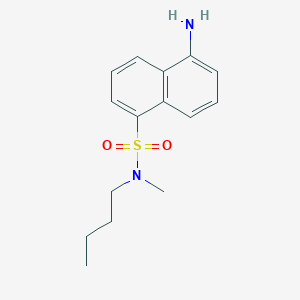
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)



